![molecular formula C11H15NO3 B2850860 ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate CAS No. 1183776-49-9](/img/structure/B2850860.png)
ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate
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Overview
Description
Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are also part of many marketed drugs that have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole . There are various tactical approaches to synthesize pyrrole and its derivatives .Molecular Structure Analysis
The molecular structure of ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate is characterized by a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with various functional groups, including a formyl group and an ethyl acetate group .Chemical Reactions Analysis
Pyrrole derivatives, including ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate, can undergo various chemical reactions. For instance, they can participate in the Paal–Knorr reaction, which involves the condensation of amines with diketones to form pyrroles .Scientific Research Applications
Pharmaceuticals: Antimicrobial Agents
Compounds with a pyrrolopyrazine scaffold, which includes the pyrrole ring found in ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate, have been shown to exhibit antimicrobial properties . These compounds can be synthesized through various methods such as cyclization and cycloaddition, and they have potential applications as antibiotics or preservatives in pharmaceutical formulations.
Mechanism of Action
Target of Action
Compounds with a similar pyrrole scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrole-containing compounds interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Pyrrole-containing compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Pyrrole-containing compounds are generally known for their advantageous properties and significant bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Action Environment
It’s known that the dust of similar compounds may irritate the eyes and respiratory tract, and they should be handled with appropriate protective equipment . Furthermore, they should be stored and handled away from oxidizing agents to prevent fire and explosion .
properties
IUPAC Name |
ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11(14)6-12-8(2)5-10(7-13)9(12)3/h5,7H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMFDUNBZWQDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=C1C)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate |
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